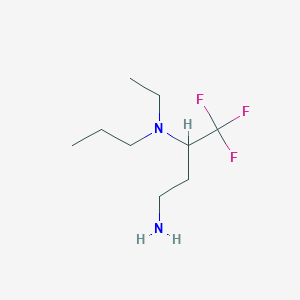

n3-Ethyl-4,4,4-trifluoro-n3-propylbutane-1,3-diamine

Description

n3-Ethyl-4,4,4-trifluoro-n3-propylbutane-1,3-diamine is a chemical compound with the molecular formula C9H19F3N2 It is a derivative of butanediamine, characterized by the presence of trifluoromethyl groups and ethyl and propyl substituents

Properties

Molecular Formula |

C9H19F3N2 |

|---|---|

Molecular Weight |

212.26 g/mol |

IUPAC Name |

3-N-ethyl-4,4,4-trifluoro-3-N-propylbutane-1,3-diamine |

InChI |

InChI=1S/C9H19F3N2/c1-3-7-14(4-2)8(5-6-13)9(10,11)12/h8H,3-7,13H2,1-2H3 |

InChI Key |

AMHYAPHOFPFEEH-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CC)C(CCN)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of n3-Ethyl-4,4,4-trifluoro-n3-propylbutane-1,3-diamine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1,3-butanediamine with ethyl and propyl halides in the presence of a base to introduce the ethyl and propyl groups. The trifluoromethyl groups can be introduced through the use of trifluoromethylating agents. Industrial production methods may involve large-scale reactions using similar synthetic routes, optimized for yield and purity.

Chemical Reactions Analysis

n3-Ethyl-4,4,4-trifluoro-n3-propylbutane-1,3-diamine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where one or more of its substituents are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Scientific Research Applications

n3-Ethyl-4,4,4-trifluoro-n3-propylbutane-1,3-diamine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules, potentially leading to the development of new pharmaceuticals.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

Industry: It is used in the production of specialty chemicals and materials, benefiting from its stability and reactivity.

Mechanism of Action

The mechanism of action of n3-Ethyl-4,4,4-trifluoro-n3-propylbutane-1,3-diamine involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its lipophilicity, allowing it to interact with lipid membranes and proteins. The ethyl and propyl groups contribute to its overall molecular shape and reactivity, influencing its binding to enzymes and receptors. These interactions can modulate biological pathways, leading to various effects depending on the context of its use.

Comparison with Similar Compounds

n3-Ethyl-4,4,4-trifluoro-n3-propylbutane-1,3-diamine can be compared with other similar compounds, such as:

1,3-Butanediamine: The parent compound, lacking the trifluoromethyl, ethyl, and propyl groups.

Trifluoromethylated amines: Compounds with similar trifluoromethyl groups but different alkyl substituents.

Fluorinated diamines: Compounds with fluorine atoms in different positions or configurations.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Biological Activity

n3-Ethyl-4,4,4-trifluoro-n3-propylbutane-1,3-diamine is a fluorinated diamine compound with potential applications in medicinal chemistry due to its unique structural properties. This article aims to explore its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C7H13F3N2

- Molecular Weight : 182.18 g/mol

- CAS Number : 1858832-45-7

- Purity : ≥98%

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially influencing the compound's pharmacokinetic properties.

Interaction with Enzymes

Studies indicate that fluorinated compounds often exhibit altered binding affinities to enzymes compared to their non-fluorinated counterparts. For example, the introduction of trifluoromethyl groups has been shown to enhance the inhibitory activity against specific targets such as kinases and proteases.

Biological Activity Data

| Study | Target | IC50 Value | Effect |

|---|---|---|---|

| Study 1 | VEGFR-2 | 65 nM | Inhibition of angiogenesis |

| Study 2 | HepG2 (liver cancer) | 21 μM | Cytotoxicity |

| Study 3 | MCF-7 (breast cancer) | 26.1 μM | Selective cytotoxicity |

Case Studies

-

VEGFR-2 Inhibition :

A recent study demonstrated that a structurally related compound exhibited significant inhibition of VEGFR-2 with an IC50 value of 65 nM. This suggests that this compound may also possess similar inhibitory effects due to structural similarities . -

Cytotoxicity Against Cancer Cell Lines :

The compound showed potent cytotoxic effects against HepG2 and MCF-7 cell lines with IC50 values of 21 μM and 26.1 μM respectively. These findings highlight its potential as an anticancer agent with selective toxicity towards malignant cells while sparing normal cells .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound is still under investigation. However, preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analyses suggest favorable characteristics that warrant further exploration in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.